molecular formula C12H16O3 B14494092 4-Hydroxydodeca-7,10-dien-2-ynoic acid CAS No. 64807-38-1

4-Hydroxydodeca-7,10-dien-2-ynoic acid

Cat. No.: B14494092
CAS No.: 64807-38-1
M. Wt: 208.25 g/mol
InChI Key: NZRQTHDNBBLASU-UHFFFAOYSA-N
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Description

4-Hydroxydodeca-7,10-dien-2-ynoic acid is a polyunsaturated fatty acid characterized by the presence of a hydroxyl group at the fourth carbon, double bonds at the seventh and tenth positions, and a triple bond at the second position. This compound is known for its unique structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxydodeca-7,10-dien-2-ynoic acid typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF3·Et2O). This stereoselective synthesis method ensures the formation of the desired dienynoic acid with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydodeca-7,10-dien-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double and triple bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Hydroxydodeca-7,10-dien-2-ynoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxydodeca-7,10-dien-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and unsaturated bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes and pathways .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxydodeca-7,10-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, along with the hydroxyl group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

64807-38-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-hydroxydodeca-7,10-dien-2-ynoic acid

InChI

InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15)

InChI Key

NZRQTHDNBBLASU-UHFFFAOYSA-N

Canonical SMILES

CC=CCC=CCCC(C#CC(=O)O)O

Origin of Product

United States

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